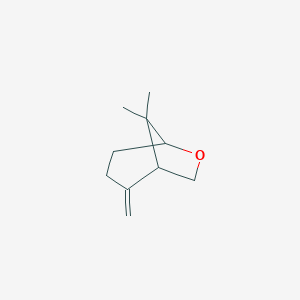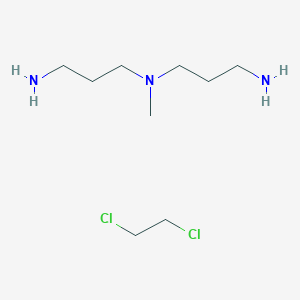
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is a polymer that is commonly used in scientific research. The compound is synthesized using a specific method and has various applications in the field of science.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane is not well understood. However, it is believed that the compound interacts with proteins and enzymes in a non-specific manner, leading to their stabilization. This property makes the polymer useful in various biochemical assays.
Biochemical and Physiological Effects:
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has no known biochemical or physiological effects in humans. However, the compound has been shown to be toxic to aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane in lab experiments is its ability to stabilize proteins and enzymes. This property makes it useful in various biochemical assays. However, the compound is toxic to aquatic organisms, which limits its use in certain experiments. Additionally, the polymer is insoluble in water, which can make it difficult to work with in some applications.
Direcciones Futuras
There are several future directions for research involving 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane. One possible direction is the development of new applications for the compound in the field of science. Another direction is the investigation of the mechanism of action of the polymer, which is not well understood. Additionally, research could be conducted to improve the synthesis method of the compound, making it more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane involves the reaction between 1,3-propanediamine and 1,2-dichloroethane. The reaction is carried out in the presence of a catalyst, typically zinc chloride, at elevated temperatures. The resulting polymer is a white powder that is insoluble in water.
Aplicaciones Científicas De Investigación
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane has various applications in scientific research. The compound is commonly used as a reagent in the synthesis of other compounds. It is also used as a stabilizer for proteins and enzymes in biochemical assays. Additionally, the polymer is used in the preparation of chromatographic columns for the separation of proteins and other biomolecules.
Propiedades
Número CAS |
104339-65-3 |
|---|---|
Nombre del producto |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
Fórmula molecular |
C9H23Cl2N3 |
Peso molecular |
244.2 g/mol |
Nombre IUPAC |
N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine;1,2-dichloroethane |
InChI |
InChI=1S/C7H19N3.C2H4Cl2/c1-10(6-2-4-8)7-3-5-9;3-1-2-4/h2-9H2,1H3;1-2H2 |
Clave InChI |
XQTHXLWQXMTUHW-UHFFFAOYSA-N |
SMILES |
CN(CCCN)CCCN.C(CCl)Cl |
SMILES canónico |
CN(CCCN)CCCN.C(CCl)Cl |
Pictogramas |
Environmental Hazard |
Sinónimos |
1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-, polymer with 1,2-dichloroethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



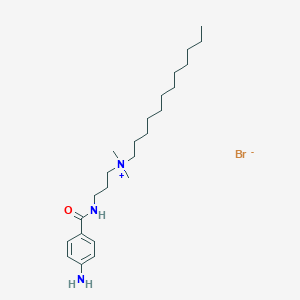

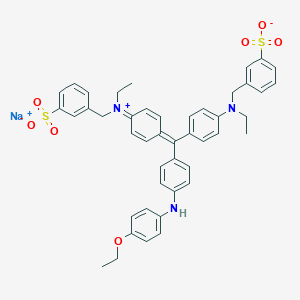
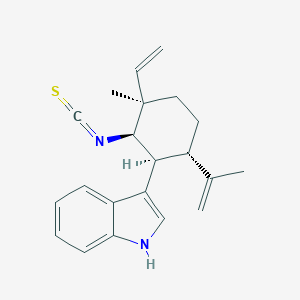
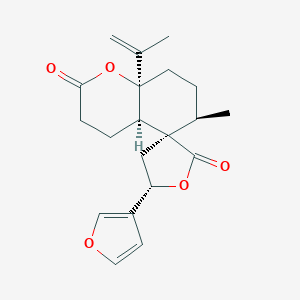
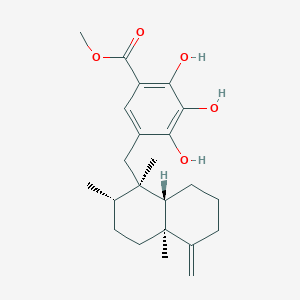
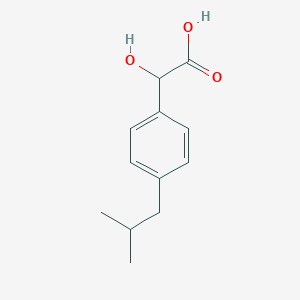
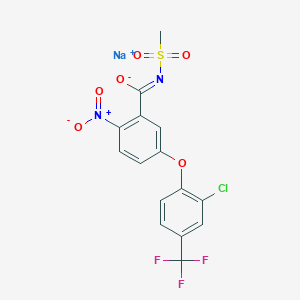
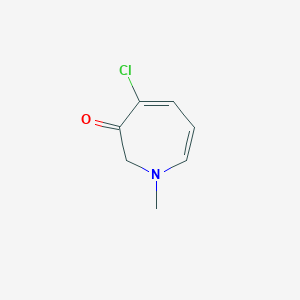
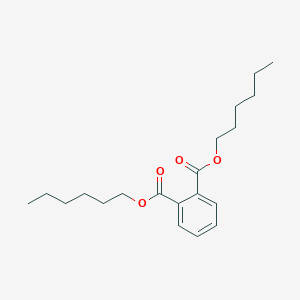
![9-Methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B34414.png)

